molecular formula C16H13Cl2N3O2 B2461440 N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1009487-04-0

N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2461440
CAS RN: 1009487-04-0
M. Wt: 350.2
InChI Key: UGFDHAHZEHGAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as DCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCQ belongs to the class of quinoxaline derivatives, which have shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research indicates that derivatives of quinoxaline, similar to N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed significant activity against various microbial strains and cancer cell lines, suggesting their potential as lead compounds in drug discovery for treating infectious diseases and cancer (Mehta et al., 2019; Al-Suwaidan et al., 2016).

Neuroprotection and Antiviral Effects

A novel anilidoquinoline derivative, closely related in structure to the compound of interest, has been studied for its therapeutic efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, offering insights into the potential neuroprotective applications of related compounds (Ghosh et al., 2008).

Molecular Docking and Design for Anticancer Agents

Molecular docking studies on similar quinoxalinyl acetamides have identified compounds with promising anticancer activity, indicating the role of such structures in the design of novel anticancer drugs. These studies demonstrate the molecular basis for the interaction of these compounds with biological targets, underscoring their potential in targeted therapy (Ahmed et al., 2018).

Antiplasmodial Properties

Compounds featuring a similar core structure have been evaluated for their in vitro antiplasmodial properties against Plasmodium falciparum. The research has highlighted the necessity of specific substituent patterns for biological activity, which provides valuable information for the design of antimalarial agents (Mphahlele et al., 2017).

Synthesis and Biological Evaluation as Anticonvulsant Agents

Further research has focused on the synthesis of quinoxaline derivatives for evaluation as anticonvulsant agents. These studies demonstrate the potential therapeutic applications of such compounds in the treatment of seizure disorders, providing a foundation for future pharmacological studies (Ibrahim et al., 2013).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c17-9-4-3-7-12(15(9)18)20-14(22)8-13-16(23)21-11-6-2-1-5-10(11)19-13/h1-7,13,19H,8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFDHAHZEHGAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.